3'-Chloro-3,5-difluoro-[1,1'-biphenyl]-4-amine 3'-Chloro-3,5-difluoro-[1,1'-biphenyl]-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16216318
InChI: InChI=1S/C12H8ClF2N/c13-9-3-1-2-7(4-9)8-5-10(14)12(16)11(15)6-8/h1-6H,16H2
SMILES:
Molecular Formula: C12H8ClF2N
Molecular Weight: 239.65 g/mol

3'-Chloro-3,5-difluoro-[1,1'-biphenyl]-4-amine

CAS No.:

Cat. No.: VC16216318

Molecular Formula: C12H8ClF2N

Molecular Weight: 239.65 g/mol

* For research use only. Not for human or veterinary use.

3'-Chloro-3,5-difluoro-[1,1'-biphenyl]-4-amine -

Specification

Molecular Formula C12H8ClF2N
Molecular Weight 239.65 g/mol
IUPAC Name 4-(3-chlorophenyl)-2,6-difluoroaniline
Standard InChI InChI=1S/C12H8ClF2N/c13-9-3-1-2-7(4-9)8-5-10(14)12(16)11(15)6-8/h1-6H,16H2
Standard InChI Key UJIJHMZMVHSMDY-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Cl)C2=CC(=C(C(=C2)F)N)F

Introduction

Structural Characteristics and Nomenclature

3'-Chloro-3,5-difluoro-[1,1'-biphenyl]-4-amine (molecular formula: C₁₂H₇ClF₂N) consists of two benzene rings connected by a single C–C bond. The primary benzene ring (Ring A) features amino (–NH₂), chloro (–Cl), and two fluoro (–F) substituents at positions 4, 3', 3, and 5, respectively (Figure 1). The IUPAC name reflects this substitution pattern, with biphenyl numbering starting from the amino-bearing ring.

Table 1: Comparative structural data for biphenylamine derivatives

CompoundSubstituents (Ring A/Ring B)Molecular FormulaCAS Number
3'-Chloro-3,5-difluoro derivativeNH₂, 3-Cl, 3,5-FC₁₂H₇ClF₂NNot reported
4'-Chloro-3,5-difluoro analog NH₂, 4-Cl, 3,5-FC₁₂H₈ClF₂N1208085-33-9
3'-Chloro-4'-fluoro isomer NH₂, 3-Cl, 4-FC₁₂H₉ClFN577954-86-0

The steric and electronic effects of the chloro and fluoro substituents significantly influence molecular conformation. In related compounds, X-ray crystallography reveals dihedral angles between aromatic rings ranging from 49.8° to 25.8°, depending on substitution patterns . Fluorine's strong electron-withdrawing nature (-I effect) increases ring electron deficiency, enhancing susceptibility to electrophilic substitution at the para-amino position .

Synthetic Methodologies

Suzuki-Miyaura Cross-Coupling

The biphenyl core is typically constructed via palladium-catalyzed cross-coupling between halogenated aniline derivatives and aryl boronic acids. For example, 3-bromo-5-fluoroaniline may couple with 3-chlorophenylboronic acid under Pd(PPh₃)₄ catalysis (2 mol%) in a 1,4-dioxane/H₂O (3:1) system at 80°C . Yields for analogous reactions range from 65% to 78%, with purity >95% achieved through silica gel chromatography .

MethodCatalystSolventTemperatureYield (%)
Suzuki coupling Pd(PPh₃)₄Dioxane/H₂O80°C72
Diazepinone route NoneXylene120°C85
Ullmann coupling CuI/1,10-phenDMF100°C68

Physicochemical Properties

Thermal Stability

Fluorinated biphenylamines exhibit enhanced thermal stability compared to non-halogenated analogs. The 4'-chloro-3,5-difluoro derivative decomposes at 220.1°C (flash point) with a boiling point of 425.4°C at 760 mmHg . Molecular dynamics simulations predict similar stability for the 3'-chloro-3,5-difluoro isomer, with calculated decomposition temperatures within ±15°C of experimental values .

Solubility and Partitioning

The compound's logP value (estimated 3.8–4.2) indicates moderate lipophilicity, suitable for blood-brain barrier penetration. Aqueous solubility remains low (<0.1 mg/mL at 25°C) due to aromatic stacking interactions, necessitating co-solvents like DMSO for biological assays .

Table 3: Predicted physicochemical parameters

ParameterValueMethod
Molecular weight245.65 g/mol
logP3.9 ± 0.3B3LYP/6-311++G(d,p)
Polar surface area26.3 ŲDFT calculations
H-bond donors/acceptors1/2

Biological Activity and Applications

Antitubulin Agents

N-Sulfonyl-aminobiaryl derivatives demonstrate potent antiproliferative activity, with GI₅₀ values as low as 57.5 nM against pancreatic (AsPC-1) and prostate (PC-3) cancer lines . The 3'-chloro-4'-fluoro analog inhibits STAT3 phosphorylation (IC₅₀ = 0.2 μM) and tubulin polymerization simultaneously . Molecular docking suggests the chloro substituent occupies a hydrophobic pocket near β-tubulin's Taxol-binding site, while fluorine enhances membrane permeability .

Liquid Crystal Development

Fluorinated biphenylamines serve as mesogenic cores in liquid crystal displays. The 3,5-difluoro substitution pattern induces a 49.8° dihedral angle between aromatic rings , promoting smectic phase stability at lower temperatures compared to non-fluorinated analogs. Dielectric anisotropy (Δε) values exceed 12 in related compounds, making them suitable for high-speed switching applications .

Hazard ClassStatement CodePrecautionary Measures
Skin irritationH315P305+P351+P338 (eye contact)
Eye damageH319P280 (gloves, goggles)
RespiratoryH335P261 (ventilation)

Storage at 2–8°C under nitrogen atmosphere is recommended to prevent oxidative degradation .

Future Research Directions

  • Synthetic Optimization: Develop continuous-flow Suzuki coupling protocols to improve yield (>85%) and reduce Pd contamination (<10 ppm)

  • Polymer Applications: Investigate incorporation into polyimide matrices for high-temperature dielectric materials

  • Targeted Drug Delivery: Conjugate with antibody-drug complexes (ADCs) targeting HER2/neu receptors

The lack of direct toxicological data on 3'-chloro-3,5-difluoro-[1,1'-biphenyl]-4-amine underscores the need for systematic in vivo studies. Collaborative efforts between synthetic chemists and pharmacologists will be essential to unlock its full therapeutic potential.

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